molecular formula C22H23N5O4 B11500764 Ethyl 2-{6'-amino-1-benzoyl-5'-cyano-2'H-spiro[piperidine-4,4'-pyrano[2,3-C]pyrazol]-3'-YL}acetate

Ethyl 2-{6'-amino-1-benzoyl-5'-cyano-2'H-spiro[piperidine-4,4'-pyrano[2,3-C]pyrazol]-3'-YL}acetate

Cat. No.: B11500764
M. Wt: 421.4 g/mol
InChI Key: ITKHDDYXIYQANK-UHFFFAOYSA-N
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Description

Ethyl 2-{6’-amino-1-benzoyl-5’-cyano-2’H-spiro[piperidine-4,4’-pyrano[2,3-C]pyrazol]-3’-YL}acetate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{6’-amino-1-benzoyl-5’-cyano-2’H-spiro[piperidine-4,4’-pyrano[2,3-C]pyrazol]-3’-YL}acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . These derivatives can then undergo further cyclization and condensation reactions to form the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve solvent-free reactions or the use of catalysts to enhance the reaction efficiency. For example, the fusion of aryl amines with ethyl cyanoacetate at elevated temperatures is a widely used method . Additionally, the use of triethylamine as a catalyst in a boiling mixture of ethanol and dimethylformamide can facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{6’-amino-1-benzoyl-5’-cyano-2’H-spiro[piperidine-4,4’-pyrano[2,3-C]pyrazol]-3’-YL}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of Ethyl 2-{6’-amino-1-benzoyl-5’-cyano-2’H-spiro[piperidine-4,4’-pyrano[2,3-C]pyrazol]-3’-YL}acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds and cyanoacetamide derivatives, such as:

Uniqueness

Ethyl 2-{6’-amino-1-benzoyl-5’-cyano-2’H-spiro[piperidine-4,4’-pyrano[2,3-C]pyrazol]-3’-YL}acetate is unique due to its specific combination of functional groups and its spiro structure

Properties

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

ethyl 2-(6-amino-1'-benzoyl-5-cyanospiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-3-yl)acetate

InChI

InChI=1S/C22H23N5O4/c1-2-30-17(28)12-16-18-20(26-25-16)31-19(24)15(13-23)22(18)8-10-27(11-9-22)21(29)14-6-4-3-5-7-14/h3-7H,2,8-12,24H2,1H3,(H,25,26)

InChI Key

ITKHDDYXIYQANK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)C4=CC=CC=C4)C#N)N

Origin of Product

United States

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